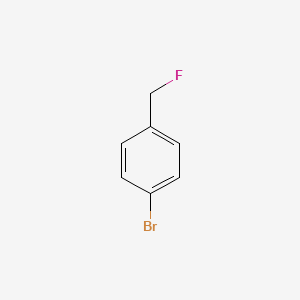
1-Bromo-4-(fluoromethyl)benzene
Vue d'ensemble
Description
1-Bromo-4-(fluoromethyl)benzene, also known as Benzene, 1-(bromomethyl)-4-fluoro-, is a chemical compound with the formula C7H6BrF . It is commonly used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a bromomethyl group attached to one carbon and a fluorine atom attached to the carbon four positions away . The molecular weight of this compound is 189.025 .Chemical Reactions Analysis
This compound is known to participate in Suzuki-Miyaura coupling reactions, which are used to form carbon-carbon bonds . It can also act as a substrate for cross-coupling reactions .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature. It has a refractive index of 1.527 and a density of 1.593 g/mL at 25°C. It has a boiling point of 150°C and a melting point of -16°C .Applications De Recherche Scientifique
Radiosynthesis and Bifunctional Labeling Agents
1-Bromo-4-(fluoromethyl)benzene has been used in radiosynthesis. For instance, 1-[18F]Fluoromethyl-4-methyl-benzene was prepared from its bromo analogue, providing new prospective bifunctional labeling agents. This was achieved by nucleophilic substitution reactions with [18F]fluoride on dihalo analogues (Namolingam et al., 2001).
Organometallic Synthesis
The compound serves as a versatile starting material in organometallic synthesis. For example, 1-Bromo-3,5-bis(trifluoromethyl)benzene, prepared from a related compound, was used in a number of synthetically useful reactions involving organometallic intermediates (Porwisiak & Schlosser, 1996).
Synthesis and Fluorescence Properties
1-Bromo-4-(2,2-diphenylvinyl) benzene, synthesized via a reaction involving 1-bromo-4-bromomethyl-benzene, showed significant fluorescence properties in both solution and solid state. This finding is crucial for developing advanced materials with specific light-emitting characteristics (Liang Zuo-qi, 2015).
Regioselective Fluorination
This compound was involved in regioselective fluorination studies, offering high yields and selectivity. The fluorination of 1-(2,2-dibromovinyl)benzene derivatives, for instance, provided (Z)-1-(2-Bromo-1-fluorovinyl)benzene compounds, underlining its versatility in chemical synthesis (Zhao et al., 2016).
Structural Analysis in Solid State
The halogen and ethynyl substituents on this compound and similar compounds were interchangeably studied in solid state structures. This research provided insights into molecule packing and interaction in solid forms, relevant to materials science (Robinson et al., 1998).
Graphene Nanoribbon Synthesis
The compound also found applications in graphene research. It served as a precursor for bottom-up synthesis of planar graphene nanoribbons with controlled edge morphology and narrow widths, vital for electronic material development (Patil et al., 2012).
Mécanisme D'action
Mode of Action
It’s known that this compound is commonly used in the suzuki-miyaura coupling reaction to form carbon-carbon bonds . This suggests that it may interact with its targets through covalent bonding, leading to changes in the targets’ structure and function.
Action Environment
The action, efficacy, and stability of 1-Bromo-4-(fluoromethyl)benzene can be influenced by various environmental factors . These may include the pH and temperature of the environment, the presence of other chemicals, and the specific biological context (e.g., cell type, organ, organism).
Safety and Hazards
Propriétés
IUPAC Name |
1-bromo-4-(fluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF/c8-7-3-1-6(5-9)2-4-7/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTYKVGDROWKQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CF)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
459-49-4 | |
| Record name | 4-Bromobenzyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[3-Methoxy-4-(2-methylpropoxy)phenyl]methyl}(propyl)amine hydrochloride](/img/structure/B2741606.png)

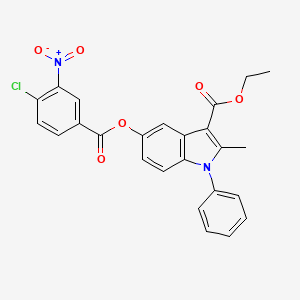
![N-(1-cyano-1-methylethyl)-N-methyl-2-{4-[(2-methylphenyl)amino]piperidin-1-yl}acetamide](/img/structure/B2741611.png)
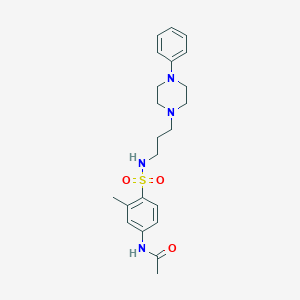

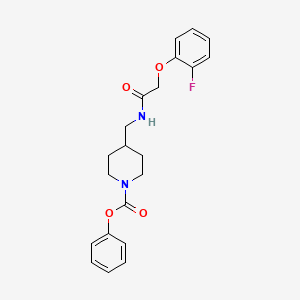
![N-(3,5-dimethylphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2741617.png)
![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2741618.png)
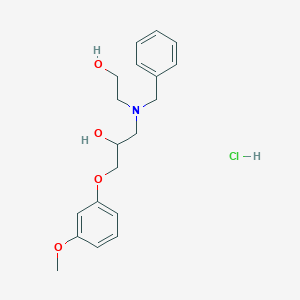
![ethyl 2-[3,5-bis(trifluoromethyl)phenyl]-3-oxo-1H-pyrazole-4-carboxylate](/img/structure/B2741620.png)
![6-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2741621.png)
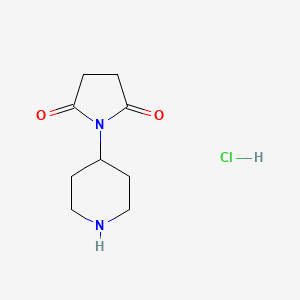
![2-Chloro-N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]propanamide](/img/structure/B2741625.png)